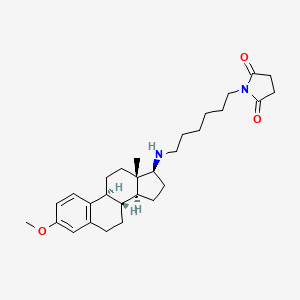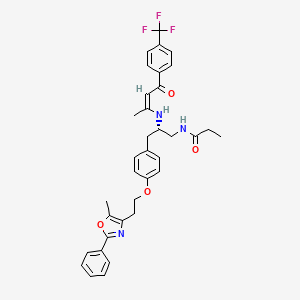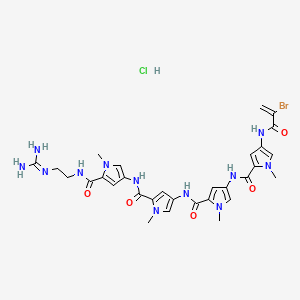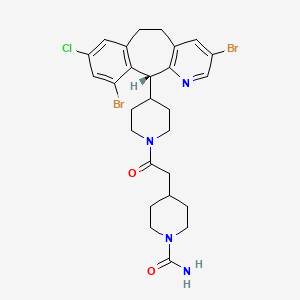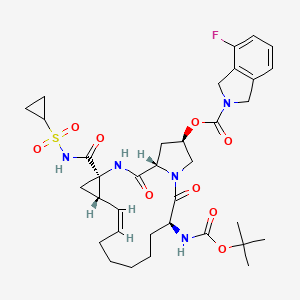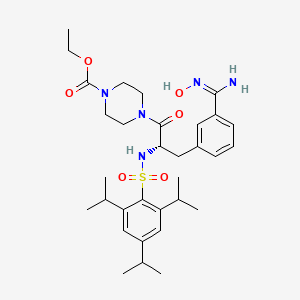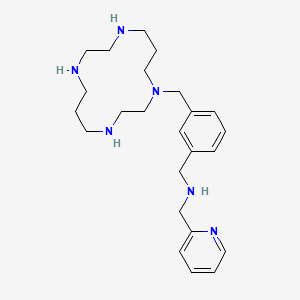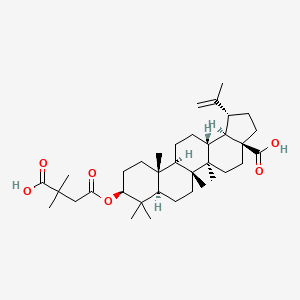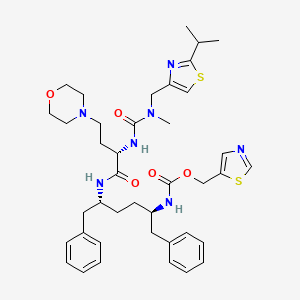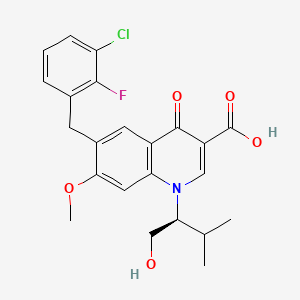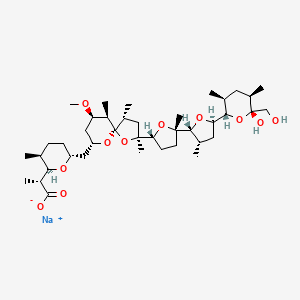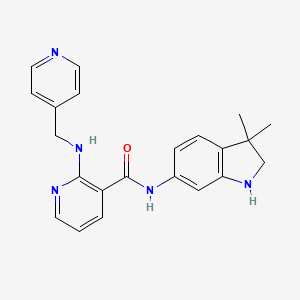
モテサニブ
概要
説明
科学的研究の応用
AMG 706 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of angiogenesis and tumor growth . In biology, AMG 706 is employed in preclinical models to investigate its effects on endothelial cell proliferation and migration . In medicine, it is being studied in clinical trials for its potential to treat various types of cancer, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer . In industry, AMG 706 is used in the development of new therapeutic agents targeting angiogenesis and tumor growth .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Motesanib acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It interacts with these enzymes and proteins, blocking their activity and thereby inhibiting angiogenesis .
Cellular Effects
Motesanib has shown promising antitumor activity in patients with advanced solid malignancies . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it enhances the antitumor effect of cisplatin in cisplatin-resistant human bladder cancer cells via apoptosis and the PI3K/Akt pathway .
Molecular Mechanism
Motesanib exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multi-targeted tyrosine kinase inhibitor, it antagonizes VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, motesanib has shown dose-dependent inhibition of tumor xenograft growth . Over time, it has demonstrated acceptable toxicity and promising antitumor activity .
Dosage Effects in Animal Models
In animal models, the effects of Motesanib vary with different dosages . At a dose of 7.5 mg/ml, Motesanib statistically significantly suppressed the VEGFR-2 mRNA level compared with other treatment doses and may be more effective than bevacizumab .
Metabolic Pathways
Motesanib is involved in the metabolic pathways of VEGF, PDGF, and stem cell factor . It interacts with the enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
While specific transporters or binding proteins for Motesanib have not been identified, its distribution within cells and tissues is likely influenced by its interactions with VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Subcellular Localization
The subcellular localization of Motesanib is not explicitly known. Given its mechanism of action as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target enzymes .
準備方法
AMG 706の調製には、いくつかの合成経路と反応条件が含まれます。その合成における重要なステップの1つは、ニコチンアミドコア構造の形成であり、これは一連の化学反応によって達成されます。 この化合物は、求核置換、環化、アミド化などの有機反応の組み合わせを使用して合成されます . AMG 706の工業生産方法は、これらの合成経路を最適化して、最終生成物の高収率と純度を確保することを含みます .
化学反応の分析
AMG 706は、酸化、還元、置換など、さまざまな種類の化学反応を起こします。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます . これらの反応から生成される主な生成物は、元の化合物の誘導体であり、これはさらに修飾して薬理学的特性を高めることができます .
科学研究への応用
AMG 706は、化学、生物学、医学、産業の分野において、幅広い科学研究への応用を持っています。 化学においては、血管新生と腫瘍の増殖の阻害を研究するためのツール化合物として使用されます . 生物学においては、AMG 706は、前臨床モデルにおいて、内皮細胞の増殖と遊走に対するその効果を調査するために使用されます . 医学においては、甲状腺癌、非小細胞肺癌、消化管間質腫瘍、大腸癌、乳癌などのさまざまな種類の癌を治療する可能性について、臨床試験で研究されています . 産業においては、AMG 706は、血管新生と腫瘍の増殖を標的とする新しい治療薬の開発に使用されます .
類似化合物との比較
特性
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBGWKEPAQNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196488 | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-69-1 | |
| Record name | Motesanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Motesanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Motesanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOTESANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


